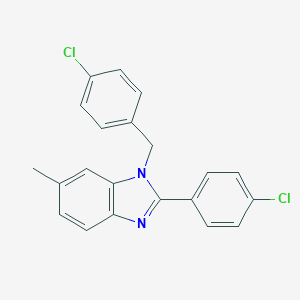![molecular formula C16H14N4O2S B392087 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 461428-47-7](/img/structure/B392087.png)
2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoural properties of novel fused 1,2,4-triazine aryl derivatives .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación
Antimicrobial Agent
The triazine class of compounds, to which this molecule belongs, has been reported to exhibit antimicrobial properties . This compound could be synthesized and tested for its efficacy against various bacterial and fungal strains. Its potential as an antimicrobial agent lies in its ability to interfere with the synthesis of nucleic acids or proteins essential for microbial survival.
Anticancer Research
Compounds with a triazine core have shown promise in anticancer research . The specific structure of this compound, with its naphthalene moiety, could be explored for its ability to inhibit cancer cell growth or induce apoptosis. It could be part of a library of compounds screened against different cancer cell lines to determine its therapeutic potential.
Enzyme Inhibition Studies
Triazine derivatives are known to act as enzyme inhibitors . This compound could be used to study its inhibitory effects on various enzymes that are relevant in diseases. For example, it could be tested against enzymes involved in inflammatory pathways or enzymes that are overexpressed in certain cancers.
Biological Activity Profiling
The compound’s biological activity could be profiled across a range of assays to determine its pharmacological properties . This could include assessing its cytotoxicity, anti-inflammatory, antipyretic, and analgesic activities. Such profiling would provide valuable insights into its potential therapeutic uses.
Chemical Biology Probes
Due to its unique structure, this compound could serve as a chemical probe in biology studies . It could be tagged with fluorescent markers or other reporter groups and used to track biological processes in real-time, providing insights into cellular mechanisms.
Material Science Applications
While not directly related to its biological properties, the compound’s structural features could make it a candidate for material science applications . Its molecular framework could contribute to the development of novel organic materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-triazine derivatives can vary depending on their specific structure and the biological target they interact with. For example, some 1,2,4-triazine derivatives have been found to exhibit COX-1/COX-2 inhibitory activity as well as in vivo anti-inflammatory and analgesic effects .
Safety and Hazards
Direcciones Futuras
The future directions in the study of 1,2,4-triazine derivatives could involve further exploration of their synthesis, characterization, and biological evaluation. Given their wide range of biological activities, these compounds have significant potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJTLDBIWMQLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromoanilino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B392004.png)
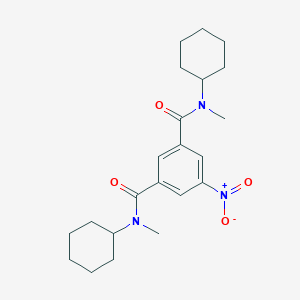
![4-[3-({[5-(4-Bromophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B392006.png)
![9-[5-(2,4-dichlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392007.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![4-methyl-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B392010.png)
![5-[4-(dimethylamino)benzylidene]-1-(1-naphthyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392011.png)
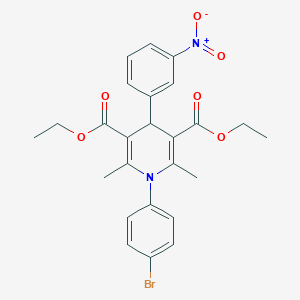
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392013.png)
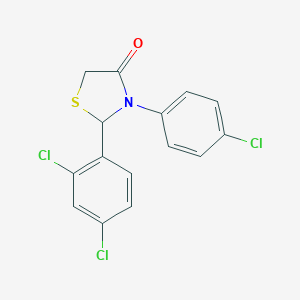
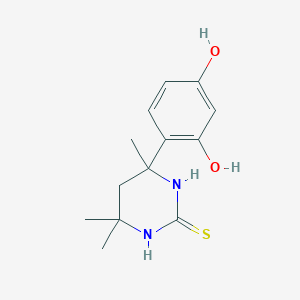
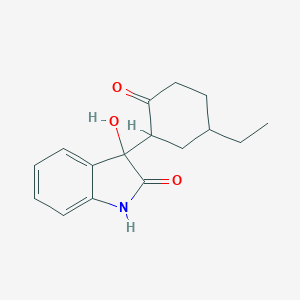
![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392021.png)
